

# 2-Methylmalonamide chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methylmalonamide

Cat. No.: B075449

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## 2-Methylmalonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **2-methylmalonamide** (CAS No. 1113-63-9), also known as 2-methylpropanediamide. This document consolidates available data on its physicochemical characteristics, spectral properties, and offers a representative synthetic protocol. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

### Chemical Properties and Structure

**2-Methylmalonamide** is a diamide derivative of methylmalonic acid. Its chemical structure and properties are summarized below.

### Chemical Structure

The structure of **2-methylmalonamide** is characterized by a central carbon atom bonded to a methyl group, a hydrogen atom, and two carboxamide groups.

## Structural Identifiers:

- IUPAC Name: 2-methylpropanediamide[1][2]
- CAS Number: 1113-63-9[1][3][4][5]
- Molecular Formula: C<sub>4</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>[3][4][5][6]
- Molecular Weight: 116.12 g/mol [1][3][4][5][6]
- InChI: 1S/C4H8N2O2/c1-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8)[3]
- SMILES: CC(C(N)=O)C(N)=O[4]

## Chemical Structure Diagram:

2D Structure of **2-Methylmalonamide**

## Physicochemical Properties

A summary of the key physicochemical properties of **2-methylmalonamide** is provided in the table below. It is important to note that some of these values are calculated or predicted and should be confirmed experimentally.

Property	Value	Source
Melting Point	208-210 °C	[7]
Boiling Point	400.3 °C at 760 mmHg	[7]
Density	1.202 g/cm <sup>3</sup> (Predicted)	[7]
Water Solubility	log10WS: 0.33 (Calculated)	[8]
LogP (Octanol/Water Partition Coefficient)	-1.407 (Calculated)	[8]
Topological Polar Surface Area (TPSA)	86.18 Å <sup>2</sup>	[4]
Flash Point	195.9 °C	[7]
Vapor Pressure	Not available	
pKa	Not available	

## Spectral Data

### Mass Spectrometry

The mass spectrum of **2-methylmalonamide** is available through the NIST WebBook. The spectrum provides valuable information for the structural elucidation and identification of the compound.

- Electron Ionization (EI) Mass Spectrum: Data available in the NIST Chemistry WebBook.[3]

### NMR Spectroscopy

Experimental NMR data for **2-methylmalonamide** is not readily available in the searched literature. Predicted spectral data can be a useful tool for researchers.

- <sup>1</sup>H NMR Spectrum: Not available in the searched literature.
- <sup>13</sup>C NMR Spectrum: Not available in the searched literature.

## Infrared (IR) Spectroscopy

Experimental IR spectral data for **2-methylmalonamide** is not readily available in the searched literature. The expected IR spectrum would show characteristic peaks for N-H stretching of the amide groups (around 3400-3200  $\text{cm}^{-1}$ ), C=O stretching of the amide carbonyls (around 1650  $\text{cm}^{-1}$ ), and C-H stretching of the methyl and methine groups (around 2950-2850  $\text{cm}^{-1}$ ).

## Experimental Protocols

### Synthesis of 2-Methylmalonamide

A common and effective method for the synthesis of **2-methylmalonamide** involves a two-step process starting from diethyl malonate. The first step is the methylation of diethyl malonate to form diethyl methylmalonate, followed by amidation with ammonia to yield the final product.

#### Step 1: Synthesis of Diethyl Methylmalonate

This procedure is adapted from established methods for the alkylation of malonic esters.

- Materials:
  - Diethyl malonate
  - Sodium ethoxide
  - Absolute ethanol
  - Methyl iodide
  - Hydrochloric acid (dilute)
  - Saturated sodium chloride solution
  - Anhydrous magnesium sulfate
- Protocol:
  - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).

- Cool the solution in an ice bath and slowly add diethyl malonate dropwise with stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
- Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.
- After the addition, allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
- Quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl methylmalonate.
- Purify the product by vacuum distillation.

## Step 2: Amidation of Diethyl Methylmalonate to **2-Methylmalonamide**

This is a general procedure for the conversion of an ester to a primary amide.

- Materials:
  - Diethyl methylmalonate
  - Ammonia (aqueous or gaseous)
  - Ethanol (optional, as a solvent)
- Protocol:
  - Dissolve diethyl methylmalonate in a suitable solvent like ethanol in a pressure-resistant vessel.
  - Saturate the solution with ammonia gas at a low temperature (e.g., 0 °C) or add a concentrated aqueous solution of ammonia.

- Seal the vessel and heat the reaction mixture. The reaction temperature and time will need to be optimized (e.g., 100-150 °C for several hours).
- Monitor the reaction progress by TLC or GC-MS.
- After the reaction is complete, cool the vessel and carefully vent any excess pressure.
- Remove the solvent and excess ammonia under reduced pressure.
- The resulting crude **2-methylmalonamide** can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Synthesis Workflow Diagram:



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General synthesis workflow for **2-methylmalonamide**.

## Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain or major scientific databases regarding the involvement of **2-methylmalonamide** in specific biological signaling pathways or its detailed pharmacological activities. Further research is required to elucidate any potential biological roles of this compound.

## Conclusion

This technical guide provides a consolidated resource on the chemical properties, structure, and a representative synthesis of **2-methylmalonamide**. While fundamental physicochemical data are available, further experimental validation of predicted properties and the acquisition of detailed spectral data, particularly NMR and IR, would be beneficial for the scientific community. The lack of information on its biological activity presents an opportunity for future

research to explore the potential applications of **2-methylmalonamide** in various scientific disciplines, including drug discovery and materials science.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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